2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate is a chemical compound with the molecular formula . It features a trifluoromethyl group and a propynyl group attached to a carbamate moiety, making it a compound of interest in various scientific fields. The compound is classified under carbamates, which are esters or salts of carbamic acid and are widely used in agriculture, pharmaceuticals, and materials science due to their versatile chemical properties .
2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate belongs to the class of carbamates. This classification is significant as it indicates potential uses in biological systems and industrial applications due to the reactivity of the carbamate functional group.
The synthesis of 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with propargylamine in the presence of a carbamoylating agent. Commonly used bases include triethylamine, and solvents such as dichloromethane are employed to facilitate the reaction. The reaction is generally conducted at room temperature .
The molecular weight of 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate is approximately 181.11\g/mol. The structure includes:
The compound can undergo various chemical reactions typical of carbamates:
The reactivity profile is influenced by the presence of the trifluoromethyl group, which enhances lipophilicity and modifies electronic properties. This can affect how the compound interacts with biological targets.
The mechanism of action for 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate involves several biochemical interactions:
The physical properties of 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate include:
Some relevant chemical properties include:
These properties indicate potential stability under various conditions but require further investigation for specific applications.
The compound has several applications across different fields:
The formation of the carbamate linkage between 2,2,2-trifluoroethanol and propargylamine represents a critical synthetic challenge due to the divergent reactivity profiles of these precursors. Direct carbamoylation typically employs activating agents such as N,N'-carbonyldiimidazole (CDI) or triphosgene to generate the reactive carbamoyl intermediate in situ. This activated species subsequently undergoes nucleophilic attack by the propargyl amine, yielding the target carbamate with the characteristic trifluoroethyl-propargyl connectivity [5]. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbamate carbonyl carbon, facilitating efficient coupling with nitrogen nucleophiles while maintaining the integrity of the alkyne functionality [1].
Rhodium-catalyzed carbamate transfer methodologies have emerged as powerful alternatives, particularly for constructing structurally complex carbamates. Recent optimization studies demonstrate that dirhodium catalysts, especially Rh₂(esp)₂, significantly enhance reaction efficiency when deploying propargyl carbamates as transfer agents. In a systematic investigation, Rh₂(esp)₂ in toluene at 0.5 M concentration achieved exceptional yields (87%) of propargyl carbamate derivatives, outperforming conventional catalysts like Rh₂(OAc)₄ (24-43% yield) and Rh₂(Oct)₄ (73% yield) . This catalytic system exhibits remarkable chemoselectivity by minimizing undesirable oxidation side products that commonly plague carbamoylation reactions involving π-unsaturated systems. The methodology preserves both the alkyne "click" handle and the acid-labile trifluoroethyl group, making it invaluable for synthesizing functionalized carbamate building blocks destined for pharmaceutical applications .
Table 1: Catalyst Screening for Propargyl Carbamate Transfer Reactions
Entry | Rh Catalyst | Solvent | Concentration (M) | Yield (%) | Oxidation Byproduct (%) |
---|---|---|---|---|---|
1 | Rh₂(OAc)₄ | CH₂Cl₂ | 0.3 | 24 | 12 |
2 | Rh₂(OAc)₄ | CH₂Cl₂ | 0.5 | 30 | 15 |
3 | Rh₂(OAc)₄ (5 mol%) | CH₂Cl₂ | 0.5 | 43 | 22 |
4 | Rh₂(OAc)₄ | Toluene | 0.5 | 53 | 4 |
5 | Rh₂(O₂CCF₃)₄ | Toluene | 0.5 | Trace | 7 |
6 | Rh₂(Oct)₄ | Toluene | 0.5 | 73 | 5 |
7 | Rh₂(esp)₂ | Toluene | 0.5 | 87 | 4 |
Translating batch synthesis protocols to industrial-scale manufacturing necessitates innovations in reactor design and process control. Continuous flow reactors have demonstrated significant advantages for synthesizing 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate, particularly by enhancing mass and heat transfer during the exothermic carbamoylation step. The precise temperature control (±1°C) achievable in microfluidic channels suppresses thermal degradation pathways and minimizes byproduct formation, addressing a key limitation of traditional batch reactors where thermal gradients can compromise product quality . Automated reagent delivery systems further optimize stoichiometric accuracy, particularly critical for maintaining the 1:1 molar balance between expensive trifluoroethyl chloroformate and propargylamine precursors. This automation reduces human error while enabling real-time adjustment of reaction parameters based on inline analytical feedback [5].
Scalability studies reveal that kilogram-scale production benefits from segmented flow processing, where inert gas spacers separate reaction slugs to prevent back-mixing and ensure narrow residence time distributions. Implementation of this technology at pilot plant scale (3 mmol to 3 mol) demonstrated consistent product yields (85-90%) with high purity profiles (>95% by HPLC), surpassing conventional batch performance by 12-15% . Post-synthesis handling protocols have been optimized for industrial packaging, including inert atmosphere (argon/vacuum) containment in polypropylene or glass containers to prevent hydrolytic degradation during storage. Large-scale operations utilize palletized 440-gallon liquid totes with integrated temperature monitoring, while smaller research quantities employ sealed containers under dry storage at 2-8°C to maintain compound integrity [1] [6].
Table 2: Performance Comparison: Batch vs. Continuous Flow Synthesis
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Temperature Control | ±10°C | ±1°C | 10x |
Typical Yield | 70-75% | 85-90% | +20% |
Reaction Time | 16-24 h | 2-4 h | 80% reduction |
Byproduct Formation | 15-22% | 4-7% | 66% reduction |
Scalability | Limited | High (demonstrated at 3 mol) | >10x |
Sustainable synthesis of 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate incorporates solvent selection, atom economy, and waste minimization strategies. Solvent substitution represents a primary green chemistry lever, with toluene emerging as a superior alternative to dichloromethane (DCM) in rhodium-catalyzed carbamate transfers. This switch reduces environmental impact while maintaining high reaction efficiency—optimizations in toluene achieved 87% yield compared to 24-43% in DCM . The favorable environmental profile of toluene (lower aquatic toxicity and reduced ozone depletion potential) combined with its higher boiling point facilitates efficient recovery through distillation, enabling >90% solvent recycling in closed-loop manufacturing systems [1] [6].
Catalyst engineering significantly enhances atom economy. The Rh₂(esp)₂ system operates effectively at 2-3 mol% loading, substantially reducing rhodium consumption compared to first-generation catalysts requiring 5 mol% . Immobilized variants of these catalysts on magnetic nanoparticles show promise for continuous flow applications, with preliminary studies indicating consistent activity over 15 reaction cycles without leaching. Alternative metal-free approaches utilize urea exchange reactions, where 2,2,2-trifluoroethanol reacts with N-(prop-2-yn-1-yl)urea under thermal conditions (80-100°C). Though currently lower yielding (60-65%), this pathway eliminates transition metals and generates only ammonia and carbon dioxide as stoichiometric byproducts, aligning with green chemistry principles [4].
Waste stream mitigation incorporates activated carbon filtration to capture residual catalyst metals and membrane-based solute concentration for byproduct recovery. These technologies reduce the ecological footprint of the process, decreasing hazardous waste generation by approximately 40% compared to conventional treatment methods. Life cycle assessment models indicate that the combined green chemistry approaches—solvent substitution, catalyst reduction, and waste recovery—can lower the process mass intensity (PMI) by 55% while maintaining product quality specifications [6].
Table 3: Environmental Impact of Solvent Selection in Carbamoylation
Solvent | Reaction Yield (%) | Global Warming Potential (kg CO₂-eq/kg) | VOC Emissions (g/L) | Recycling Efficiency (%) |
---|---|---|---|---|
Dichloromethane | 24-43 | 0.43 | 510 | 55 |
Toluene | 87 | 0.29 | 150 | 90 |
Tetrahydrofuran | 68 | 0.38 | 360 | 75 |
Acetonitrile | 55 | 0.41 | 290 | 80 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7